Lipophilicity vs. 4-Amino Parent
The ethyl substitution on the 4-amino group significantly increases the lipophilicity of the molecule compared to the unsubstituted 4-amino analog. This is a critical parameter for predicting membrane permeability and oral absorption. For Pyrazole, 4-(ethylamino)-1-phenyl- (target compound), the computed XLogP3-AA is 2.2 [1]. In contrast, the corresponding 4-amino analog (1-phenylpyrazol-4-amine, CAS 1128-53-6) has a reported LogP of approximately 2.0357 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.2 |
| Comparator Or Baseline | 1-phenylpyrazol-4-amine (CAS 1128-53-6), LogP: 2.0357 |
| Quantified Difference | +0.1643 (Approx. 8% increase in lipophilicity) |
| Conditions | Computed values from PubChem and vendor databases. |
Why This Matters
The increased lipophilicity of the target compound suggests it may have improved membrane permeability compared to its 4-amino parent, making it a better starting point for designing orally bioavailable drug candidates.
- [1] PubChem. Pyrazole, 4-(ethylamino)-1-phenyl-. Computed Properties. PubChem CID: 205181. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/205181 View Source
- [2] Molbase. 1-phenylpyrazol-4-amine. Property Data. CAS: 1128-53-6. View Source
